2,3-dinor-8-epi-prostaglandin F1alpha is a biologically active compound derived from the metabolism of prostaglandin F1alpha. It is characterized by the absence of two methylene groups in its carboxyalkyl chain and features an inverted configuration at the C-8 position. This compound belongs to the class of prostanoids, which are important lipid mediators involved in various physiological processes, including inflammation and vascular regulation.
2,3-dinor-8-epi-prostaglandin F1alpha is primarily synthesized from arachidonic acid through enzymatic pathways involving cyclooxygenase enzymes. It is classified as a prostanoid and specifically falls under the category of prostaglandins. The compound is often studied in the context of its metabolites, particularly in relation to oxidative stress and lipid peroxidation, which are significant in various pathological conditions.
The synthesis of 2,3-dinor-8-epi-prostaglandin F1alpha can be achieved through several methods:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the quantification of 2,3-dinor-8-epi-prostaglandin F1alpha in biological samples. This method allows for sensitive detection and quantification with low detection limits, making it suitable for clinical studies and research applications .
The molecular formula for 2,3-dinor-8-epi-prostaglandin F1alpha is . The structure features:
The compound's unique structure influences its biological activity and interaction with receptors. Its molecular weight is approximately 320.45 g/mol .
2,3-dinor-8-epi-prostaglandin F1alpha participates in various biochemical reactions:
The metabolic pathways involving 2,3-dinor-8-epi-prostaglandin F1alpha are complex and can be influenced by factors such as oxidative stress and cellular conditions .
The mechanism of action for 2,3-dinor-8-epi-prostaglandin F1alpha involves:
Data indicate that the compound may also play a role in promoting senescence-associated secretory phenotypes through its action on cell signaling pathways .
Relevant data indicate that the compound exhibits significant stability under physiological conditions but may degrade when exposed to extreme environments .
2,3-dinor-8-epi-prostaglandin F1alpha has several scientific applications:
Research continues to explore its implications in various health conditions, including diabetes-related complications and cardiovascular diseases .
This metabolite exemplifies the intricate relationship between lipid peroxidation, enzymatic pathways, and disease pathophysiology. As a modified prostaglandin derivative, it bridges structural biochemistry with clinical diagnostics.
Prostanoids are oxygenated lipid mediators derived from arachidonic acid via cyclooxygenase (COX) enzymatic activity. 2,3-Dinor-8-epi-PGF1α belongs to the F-series prostaglandins, characterized by:
Table 1: Classification of 2,3-Dinor-8-epi-PGF1α Within Lipid Mediators
Category | Subclass | Biosynthetic Pathway | Key Feature |
---|---|---|---|
Eicosanoids | Prostanoids | Cyclooxygenase (COX)-dependent | Enzymatically derived from AA |
Isoprostanoids | F2-isoprostanes | Free radical oxidation | Non-enzymatic, oxidative stress |
Dinor-metabolites | 2,3-Dinor compounds | β-oxidation of isoprostanes | Shortened carboxylic acid chain |
2,3-Dinor-8-epi-PGF1α (C₁₈H₃₂O₅, CID 9548882) exhibits two critical modifications from its parent molecule, prostaglandin F1α (PGF1α, C₂₀H₃₆O₅):
As defined by ChEBI, it is a functional child metabolite of PGF1α (CHEBI:28852), generated through enzymatic degradation and structural rearrangement [3] [5]. Its synonyms include 5-{(1S,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]cyclopentyl}pentanoic acid and 2,3-Dinor-8-iso PGF1α [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7